
2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Overview
Description
2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one is an organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the benzothiazine ring, which imparts unique chemical properties and reactivity. Benzothiazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and solvents may also be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzothiazine derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are often carried out at elevated temperatures to facilitate the reaction .
Major Products
The major products formed from these reactions include substituted benzothiazine derivatives, sulfoxides, sulfones, and fused ring systems. These products are of interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one include:
2-(2-Chloroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one: This compound has a chloroethyl group instead of a bromoethyl group, which affects its reactivity and biological activity.
2-(2-Iodoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one: The presence of an iodoethyl group can enhance the compound’s reactivity towards nucleophiles.
2-(2-Fluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one: The fluoroethyl group imparts different electronic properties to the compound, influencing its chemical behavior.
Uniqueness
The uniqueness of this compound lies in its balanced reactivity and stability. The bromoethyl group provides a good balance between reactivity and selectivity, making it a valuable intermediate in organic synthesis and medicinal chemistry . Additionally, the benzothiazine ring system offers a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
2-(2-bromoethyl)-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-6-5-9-10(13)12-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCXYTDZMOOWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid](/img/structure/B3237544.png)
![tert-Butyl 7-(2-aminoethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3237553.png)
![Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3237558.png)
![tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3237561.png)
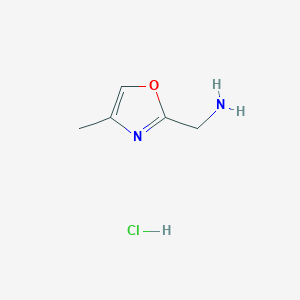
![2-(5-Methylfuran-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B3237574.png)
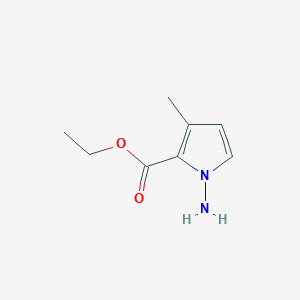

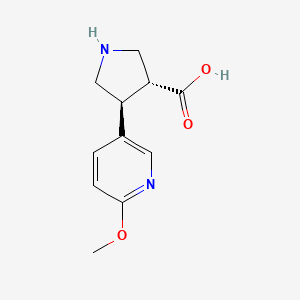
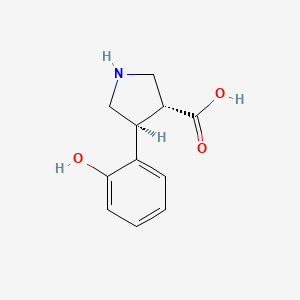
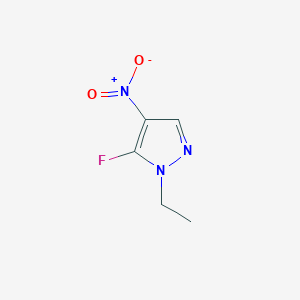
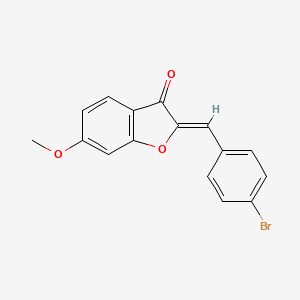
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)
